molecular formula C10H14BrNOS B2477610 (1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol CAS No. 1250782-42-3

(1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol

Cat. No. B2477610
CAS RN: 1250782-42-3
M. Wt: 276.19
InChI Key: WGEMHJWCHNUTMS-UHFFFAOYSA-N
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Description

The compound contains a bromothiophene and a pyrrolidine ring. Bromothiophenes are aromatic compounds that contain a thiophene ring substituted with a bromine atom . Pyrrolidine is a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The bromothiophene component likely contributes to the aromaticity and reactivity of the compound.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromothiophene and pyrrolidine components. Bromothiophenes are often used in cross-coupling reactions , while pyrrolidines can undergo a variety of reactions due to their ring strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its bromothiophene and pyrrolidine components. For example, bromothiophenes are typically solid at room temperature , while pyrrolidines are often liquids .

Scientific Research Applications

Electro-Optic Materials

The compound has been studied for its potential in electro-optic materials. For instance, a heterocycle-based derivative similar to this compound was synthesized and utilized in the development of nonlinear optical/electro-optic materials. These materials show promise for applications in optical data processing and telecommunications due to their nonlinear optical properties (Facchetti et al., 2003).

Antimicrobial Activity

Compounds with structures resembling (1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol have been evaluated for their antimicrobial properties. A study on similar pyrrolidine derivatives indicated noteworthy antibacterial activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents (Nural et al., 2018).

Chemical Synthesis

This compound and its analogs are integral in chemical synthesis, serving as intermediates or reactants in the formation of various chemical structures. For instance, a study on the synthesis of cis-disubstituted pyrrolidin-2-ones illustrates the compound's role in creating new chemical entities, which can have various applications, including pharmaceutical development (Arfaoui et al., 2015).

Molecular Docking and Anticancer Activity

Derivatives of this compound have been used in molecular docking studies to evaluate their potential as anticancer and antimicrobial agents. This implies the compound's relevance in medicinal chemistry for drug discovery and development (Katariya et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrrolidine derivatives are often used in medicinal chemistry due to their bioactivity .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses in medicinal chemistry, given the bioactivity of pyrrolidine derivatives .

properties

IUPAC Name

[1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)6-12-5-1-2-8(12)7-13/h3-4,8,13H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEMHJWCHNUTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(S2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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